molecular formula C15H13N3O3 B12817767 2-Methyl-3-(2-methylphenyl)-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-6-carboxylic acid

2-Methyl-3-(2-methylphenyl)-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-6-carboxylic acid

Cat. No.: B12817767
M. Wt: 283.28 g/mol
InChI Key: DAQHKIGTDSVBDP-UHFFFAOYSA-N
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Description

2-Methyl-3-(2-methylphenyl)-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-6-carboxylic acid is a heterocyclic compound that belongs to the pyrazolopyrimidine family

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-3-(2-methylphenyl)-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-6-carboxylic acid typically involves the reaction of 2-methylpyrazolo[1,5-a]pyrimidine-6-carbaldehyde with appropriate reagents under controlled conditions. One common method involves the use of a Lewis acid promoter such as Yb(OTf)3 in tetrahydrofuran (THF) under reflux conditions .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing cost-effective and environmentally friendly processes.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-3-(2-methylphenyl)-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-6-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Sodium borohydride (NaBH4) in methanol.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

2-Methyl-3-(2-methylphenyl)-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-6-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Methyl-3-(2-methylphenyl)-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-6-carboxylic acid involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to a therapeutic effect. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

    2-Methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid: A closely related compound with similar structural features.

    2-Methyl-3-phenylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid: Another analog with a phenyl group instead of a methylphenyl group.

Uniqueness

2-Methyl-3-(2-methylphenyl)-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-6-carboxylic acid is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C15H13N3O3

Molecular Weight

283.28 g/mol

IUPAC Name

2-methyl-3-(2-methylphenyl)-7-oxo-1H-pyrazolo[1,5-a]pyrimidine-6-carboxylic acid

InChI

InChI=1S/C15H13N3O3/c1-8-5-3-4-6-10(8)12-9(2)17-18-13(12)16-7-11(14(18)19)15(20)21/h3-7,17H,1-2H3,(H,20,21)

InChI Key

DAQHKIGTDSVBDP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C2=C(NN3C2=NC=C(C3=O)C(=O)O)C

Origin of Product

United States

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